molecular formula C15H23NOS B12531964 N-(4-Tert-butylphenyl)-5-sulfanylpentanamide CAS No. 670233-83-7

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide

Katalognummer: B12531964
CAS-Nummer: 670233-83-7
Molekulargewicht: 265.4 g/mol
InChI-Schlüssel: CKEBRFMEJXRZBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide is an organic compound characterized by the presence of a tert-butylphenyl group and a sulfanyl group attached to a pentanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butylphenyl)-5-sulfanylpentanamide typically involves the reaction of 4-tert-butylphenylamine with a suitable sulfanyl-pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-Tert-butylphenyl)-5-sulfanylpentanamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Tert-butylphenyl)acetamide: Similar structure but with an acetamide group instead of a pentanamide group.

    N-(4-Tert-butylphenyl)thiourea: Contains a thiourea group instead of a sulfanylpentanamide group.

    N-(4-Tert-butylphenyl)benzamide: Features a benzamide group in place of the pentanamide group.

Uniqueness

N-(4-Tert-butylphenyl)-5-sulfanylpentanamide is unique due to the presence of both the tert-butylphenyl and sulfanylpentanamide groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

670233-83-7

Molekularformel

C15H23NOS

Molekulargewicht

265.4 g/mol

IUPAC-Name

N-(4-tert-butylphenyl)-5-sulfanylpentanamide

InChI

InChI=1S/C15H23NOS/c1-15(2,3)12-7-9-13(10-8-12)16-14(17)6-4-5-11-18/h7-10,18H,4-6,11H2,1-3H3,(H,16,17)

InChI-Schlüssel

CKEBRFMEJXRZBT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.